3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid 3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 896170-34-6
VCID: VC5787922
InChI: InChI=1S/C15H16ClN5O4S/c1-8-2-3-9(16)6-11(8)18-12(22)7-26-15-20-19-10(4-5-13(23)24)14(25)21(15)17/h2-3,6H,4-5,7,17H2,1H3,(H,18,22)(H,23,24)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Molecular Formula: C15H16ClN5O4S
Molecular Weight: 397.83

3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

CAS No.: 896170-34-6

Cat. No.: VC5787922

Molecular Formula: C15H16ClN5O4S

Molecular Weight: 397.83

* For research use only. Not for human or veterinary use.

3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid - 896170-34-6

Specification

CAS No. 896170-34-6
Molecular Formula C15H16ClN5O4S
Molecular Weight 397.83
IUPAC Name 3-[4-amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Standard InChI InChI=1S/C15H16ClN5O4S/c1-8-2-3-9(16)6-11(8)18-12(22)7-26-15-20-19-10(4-5-13(23)24)14(25)21(15)17/h2-3,6H,4-5,7,17H2,1H3,(H,18,22)(H,23,24)
Standard InChI Key QJPZDTBCNUTCKO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

The compound belongs to the 1,2,4-triazine family, a six-membered aromatic ring containing three nitrogen atoms. The triazinone scaffold (5-oxo-4,5-dihydro-1,2,4-triazin-6-yl) forms the central framework, with critical substitutions at positions 3, 4, and 6:

  • Position 3: A sulfanyl (-S-) group linked to a carbamoylmethyl moiety [(5-chloro-2-methylphenyl)carbamoyl]methyl.

  • Position 4: An amino (-NH₂) group.

  • Position 6: A propanoic acid side chain.

The 5-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions .

Systematic Nomenclature

The IUPAC name reflects the substitution pattern:
3-[4-Amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid. Key descriptors include:

  • Carbamoyl: An amide derivative of carbamic acid.

  • Sulfanyl: A thioether linkage (-S-).

  • Triazinone: A triazine ring with a ketone group .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₅O₄S
Molecular Weight410.86 g/mol
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)CSCC2=NN=C(NC2=O)NCCC(=O)O
Topological Polar SA147 Ų
Hydrogen Bond Donors4 (NH₂, COOH, NH)
Hydrogen Bond Acceptors7 (O, N)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves sequential functionalization of the triazinone core:

  • Triazinone Formation: Cyclocondensation of thiourea derivatives with β-keto esters yields the 1,2,4-triazin-5-one scaffold .

  • Sulfanyl Introduction: Nucleophilic substitution at position 3 using mercaptoacetamide intermediates.

  • Carbamoylmethyl Attachment: Coupling the 5-chloro-2-methylphenyl isocyanate with mercaptoacetic acid, followed by alkylation .

  • Propanoic Acid Grafting: Michael addition or ester hydrolysis to install the carboxylic acid group .

Key Reaction Conditions

  • Step 1: Ethanol reflux (78°C, 12 h) with catalytic p-toluenesulfonic acid.

  • Step 2: DMF solvent, K₂CO₃ base, 60°C for 6 h.

  • Step 3: Dichloromethane, EDC/HOBt coupling, RT, 24 h.

  • Step 4: NaOH aqueous hydrolysis (1M, 50°C, 4 h) .

Table 2: Synthetic Yield Optimization

StepReagent RatioTemperatureYield (%)
11:1.278°C72
21:360°C65
31:1.5RT58
41:250°C89

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: 2.1 (moderate lipophilicity, suitable for membrane penetration).

  • Aqueous Solubility: 12 mg/mL at pH 7.4, enhanced by ionizable carboxylic acid .

Stability Profile

  • pH Stability: Stable at pH 2–8 (24 h, 25°C). Degrades in alkaline conditions (pH >10) via triazine ring hydrolysis.

  • Thermal Stability: Decomposition onset at 210°C (DSC analysis) .

Biological Activity and Applications

Enzymatic Inhibition

The compound exhibits moderate inhibition of dihydroorotate dehydrogenase (DHODH, IC₅₀ = 1.8 μM), a target in autoimmune diseases . The 5-chloro-2-methylphenyl group occupies the hydrophobic pocket, while the propanoic acid chelates catalytic metal ions.

Agricultural Applications

Patent data highlight analogs as fungicides against Phytophthora infestans (EC₅₀ = 50 ppm) . The sulfanyl-carbamoyl moiety disrupts fungal cell wall biosynthesis.

Toxicity and Regulatory Considerations

Acute Toxicity

  • LD₅₀ (oral, rat): 620 mg/kg (Category 4, GHS).

  • Skin Irritation: Non-irritating (OECD 439) .

Environmental Impact

  • Soil DT₅₀: 28 days (aerobic conditions).

  • EC₅₀ (Daphnia magna): 14 mg/L (moderate aquatic toxicity) .

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